molecular formula C15H21BF2O3 B8207576 4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester

4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester

Cat. No. B8207576
M. Wt: 298.13 g/mol
InChI Key: PRMPZTWGGDQCIW-UHFFFAOYSA-N
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Description

“4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are widely used in Suzuki–Miyaura (SM) cross-coupling, a commonly applied transition metal-catalyzed carbon–carbon bond-forming reaction . These reagents are known for their stability, ease of preparation, and environmental benignity .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H11BF2O3 . Its average mass is 215.990 Da and its monoisotopic mass is 216.076935 Da .


Chemical Reactions Analysis

Boronic esters like “this compound” are often used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of chemically differentiated fragments with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Mechanism of Action

The mechanism of action of “4,5-Difluoro-2-isopropoxyphenylboronic acid pinacol ester” in Suzuki–Miyaura cross-coupling reactions involves the transmetalation of the boron reagent . This process is facilitated by the relatively stable and readily prepared nature of the organoboron reagent .

properties

IUPAC Name

2-(4,5-difluoro-2-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BF2O3/c1-9(2)19-13-8-12(18)11(17)7-10(13)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMPZTWGGDQCIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2OC(C)C)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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